The compound is classified as an amine due to the presence of the amine functional group (-NH). It is specifically a tertiary amine because it is bonded to three carbon-containing groups. The hydrochloride form indicates that the amine has been protonated by hydrochloric acid, enhancing its solubility in water and making it more stable for storage.
The synthesis of [(3-Methylphenyl)(phenyl)methyl]amine hydrochloride typically involves the reaction between (3-methylphenyl)methanamine and benzyl chloride. The general synthetic route can be summarized as follows:
This method provides a high yield of [(3-Methylphenyl)(phenyl)methyl]amine hydrochloride, suitable for further applications in research and industry .
The molecular structure of [(3-Methylphenyl)(phenyl)methyl]amine hydrochloride features:
[(3-Methylphenyl)(phenyl)methyl]amine hydrochloride can undergo various chemical reactions:
These reactions are essential for modifying the compound for various applications .
The mechanism of action for [(3-Methylphenyl)(phenyl)methyl]amine hydrochloride primarily involves its role as a substrate in enzymatic reactions. In biological systems, it may interact with specific enzymes that recognize its structure, leading to various biochemical pathways.
This mechanism highlights its importance in both synthetic and biological contexts .
[(3-Methylphenyl)(phenyl)methyl]amine hydrochloride has diverse applications across multiple fields:
Diarylmethylamine derivatives serve as privileged scaffolds in pharmaceutical development due to their conformational flexibility, ability to engage in diverse molecular interactions, and metabolic stability compared to simpler aromatic amines. The benzhydrylamine core enables three-dimensional interactions with biological targets through:
Table 1: Structural and Physicochemical Properties of [(3-Methylphenyl)(phenyl)methyl]amine Hydrochloride
| Property | Specification | Significance |
|---|---|---|
| Molecular Formula | C₁₄H₁₆ClN | Indicates elemental composition |
| Molecular Weight | 233.73-233.74 g/mol | Impacts pharmacokinetic properties |
| SMILES Structure | CC1=CC(=CC=C1)C(C2=CC=CC=C2)N.Cl | Describes atomic connectivity |
| Storage Conditions | Inert atmosphere, room temperature | Ensures compound stability |
| Chiral Center | Carbon bonded to two aryl groups and nitrogen | Enables enantioselective interactions |
[(3-Methylphenyl)(phenyl)methyl]amine hydrochloride serves as a crucial building block in organic synthesis and drug discovery for several reasons:
The compound's commercial availability from multiple global suppliers (including specialized chemical providers like BLD Pharm and Amcs) highlights its established role as a synthetic building block [1] [4]. Its classification as "Research Use Only" across suppliers further underscores its primary application in discovery chemistry rather than direct therapeutic use.
Table 2: Commercial Sources and Specifications of [(3-Methylphenyl)(phenyl)methyl]amine Hydrochloride
| Supplier | Catalog Number | Purity | Special Features | Stock Status |
|---|---|---|---|---|
| BLD Pharm | Not specified | Not specified | Cold-chain transportation options | Temporarily out of stock |
| Amcs | AMCSX14840 | Not specified | Competitive pricing for research | Available |
| Chembk Suppliers | Multiple | Not specified | Spot supply from global locations | Available |
The benzhydrylamine structural motif has evolved significantly since its early appearances in pharmaceutical compounds, with [(3-methylphenyl)(phenyl)methyl]amine hydrochloride representing a specialized variant within this development trajectory:
The progression from simple symmetrical benzhydrylamines to asymmetrically substituted derivatives such as [(3-methylphenyl)(phenyl)methyl]amine hydrochloride exemplifies medicinal chemistry's evolution toward structurally nuanced, target-focused therapeutics. This compound's continued application in synthesizing more complex molecules—including those with multiple chiral centers and hybrid pharmacophores—demonstrates the enduring synthetic utility of the benzhydrylamine scaffold in modern drug discovery [6] [8].
Table 3: Evolution of Benzhydrylamine-Based Pharmaceutical Scaffolds
| Generation | Structural Features | Therapeutic Applications | Modern Representatives |
|---|---|---|---|
| First Generation | Symmetrical diarylmethylamines | Antihistamines, Anticholinergics | Diphenhydramine |
| Second Generation | Mono-substituted asymmetric derivatives | Antimicrobials, CNS agents | [(3-Methylphenyl)(phenyl)methyl]amine derivatives |
| Third Generation | Hybrid chiral benzhydrylamines | Targeted protein modulators | Pyridine-containing analogs [8] |
CAS No.:
CAS No.: 444811-29-4
CAS No.: 55256-53-6
CAS No.:
CAS No.: 1338578-34-9
CAS No.: 627-34-9